![molecular formula C25H20N2O4 B5157864 3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid](/img/structure/B5157864.png)
3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid, also known as BAY 11-7082, is a small molecule inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB pathway is involved in various cellular processes, including inflammation, immune response, and cell survival. BAY 11-7082 has been widely used in scientific research to study the role of NF-κB in various diseases and conditions.
Mécanisme D'action
3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκB proteins. IκB proteins inhibit the activity of NF-κB by binding to it and preventing its translocation to the nucleus. When the IKK complex phosphorylates IκB proteins, they are degraded, allowing NF-κB to translocate to the nucleus and activate target genes. 3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 inhibits the phosphorylation of IκB proteins by binding to the cysteine residue in the ATP-binding site of the IKK complex.
Biochemical and Physiological Effects:
3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 has been shown to have various biochemical and physiological effects in different cell types and tissues. Some of the effects of 3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 include inhibition of cell proliferation, induction of apoptosis, inhibition of cytokine production, and inhibition of angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 in lab experiments is its specificity for the NF-κB pathway. 3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 does not affect other signaling pathways, making it a useful tool for studying the role of NF-κB in different cellular processes. However, one limitation of using 3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 is its potential toxicity and off-target effects. 3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 has been shown to induce cytotoxicity and apoptosis in some cell types, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 and the NF-κB pathway. Some of the areas of research include the identification of new targets for NF-κB inhibition, the development of more specific and less toxic inhibitors, and the investigation of the role of NF-κB in different diseases and conditions. Additionally, the use of 3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 in combination with other drugs or therapies may provide new avenues for the treatment of various diseases.
Méthodes De Synthèse
3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 can be synthesized using a multi-step process starting from 4-bromobenzyl alcohol. The first step involves the conversion of 4-bromobenzyl alcohol to 4-bromobenzyl bromide using thionyl chloride. The second step involves the reaction of 4-bromobenzyl bromide with 3-amino-2-cyano-3-oxopropenoic acid ethyl ester to form 4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]benzyl bromide. The third step involves the reaction of 4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]benzyl bromide with 4-hydroxymethylbenzoic acid to form 3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082.
Applications De Recherche Scientifique
3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 has been used in various scientific research studies to investigate the role of NF-κB in different diseases and conditions. Some of the areas of research where 3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid 11-7082 has been used include cancer, inflammation, neurodegenerative diseases, autoimmune diseases, and viral infections.
Propriétés
IUPAC Name |
3-[[4-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-15-22(24(28)27-16-19-5-2-1-3-6-19)13-18-9-11-23(12-10-18)31-17-20-7-4-8-21(14-20)25(29)30/h1-14H,16-17H2,(H,27,28)(H,29,30)/b22-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKONOKRZOUROS-XKZIYDEJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC(=CC=C3)C(=O)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.